molecular formula C20H18O6 B2953323 (Z)-methyl 2-((2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate CAS No. 858769-18-3

(Z)-methyl 2-((2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate

Cat. No.: B2953323
CAS No.: 858769-18-3
M. Wt: 354.358
InChI Key: COFAZZFWAYBRKU-ZDLGFXPLSA-N
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Description

(Z)-methyl 2-((2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by its unique structural features, including a methoxybenzylidene group and a dihydrobenzofuran moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Mechanism of Action

Target of Action

Similar compounds, such as hydrazones, have been reported to exhibit excellent biological properties, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, antiplatelet, antitubercular, anticancer, and antitumor activities . These compounds are often synthesized as target structures for new drug development .

Mode of Action

It’s known that the molecules of similar compounds display e configurations with respect to the c=n double bonds . In the crystal structure, molecules are linked through N–H···O hydrogen bonds, forming chains . This could potentially influence the interaction with its targets and any resulting changes.

Biochemical Pathways

Compounds with similar structures have been reported to participate in various synthesis reactions, such as aldehyde condensation and michael addition reactions . These reactions can lead to the formation of complex organic molecules with heterocyclic structures .

Result of Action

Similar compounds have been reported to exhibit a range of biological activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, antiplatelet, antitubercular, anticancer, and antitumor effects . These effects suggest that the compound could potentially influence a variety of molecular and cellular processes.

Action Environment

It’s known that the synthesis of similar compounds often involves reactions in specific solvents at controlled temperatures . These factors could potentially influence the compound’s action and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-methyl 2-((2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate typically involves a multi-step process. One common synthetic route includes the condensation of 2-methoxybenzaldehyde with a suitable dihydrobenzofuran derivative under acidic or basic conditions to form the benzylidene intermediate. This intermediate is then subjected to esterification with methyl 2-bromoacetate in the presence of a base such as potassium carbonate to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(Z)-methyl 2-((2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-methyl 2-((2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has been studied for its potential pharmacological properties. It exhibits activity against certain microbial strains and may have anti-inflammatory and antioxidant effects. Researchers are investigating its potential as a lead compound for the development of new therapeutic agents.

Medicine

In medicine, the compound’s potential therapeutic effects are being explored. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of antimicrobial and anti-inflammatory therapies.

Industry

Industrially, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials with specific functionalities.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-methyl 2-((2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-5-yl)oxy)propanoate
  • (Z)-methyl 2-((2-(2-hydroxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate
  • (Z)-methyl 2-((2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate

Uniqueness

(Z)-methyl 2-((2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate stands out due to its specific methoxybenzylidene group, which imparts unique chemical and biological properties

Properties

IUPAC Name

methyl 2-[[(2Z)-2-[(2-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O6/c1-12(20(22)24-3)25-14-8-9-15-17(11-14)26-18(19(15)21)10-13-6-4-5-7-16(13)23-2/h4-12H,1-3H3/b18-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COFAZZFWAYBRKU-ZDLGFXPLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3OC)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3OC)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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